molecular formula C34H28O2P2 B3419713 (2-{4-[2-(Diphenylphosphoryl)vinyl]phenyl}vinyl)(diphenyl)phosphine oxide CAS No. 153275-76-4

(2-{4-[2-(Diphenylphosphoryl)vinyl]phenyl}vinyl)(diphenyl)phosphine oxide

Cat. No.: B3419713
CAS No.: 153275-76-4
M. Wt: 530.5 g/mol
InChI Key: GDDMSQNYNOLQOO-NBHCHVEOSA-N
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Description

(2-{4-[2-(Diphenylphosphoryl)vinyl]phenyl}vinyl)(diphenyl)phosphine oxide is a complex organophosphorus compound known for its unique structural and chemical properties. This compound is characterized by the presence of both vinyl and diphenylphosphoryl groups, which contribute to its reactivity and versatility in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{4-[2-(Diphenylphosphoryl)vinyl]phenyl}vinyl)(diphenyl)phosphine oxide typically involves the reaction of diphenylphosphine oxide with a suitable vinyl precursor under controlled conditions. One common method is the oxidation of diphenylphosphine with an oxidizing agent such as hydrogen peroxide or a peracid. The reaction is usually carried out in an inert solvent like dichloromethane or toluene, and the temperature is maintained at a moderate level to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-{4-[2-(Diphenylphosphoryl)vinyl]phenyl}vinyl)(diphenyl)phosphine oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state products.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The vinyl groups can participate in substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, toluene, ethanol.

Major Products

The major products formed from these reactions include various phosphine oxides, phosphine derivatives, and substituted vinyl compounds.

Scientific Research Applications

Chemistry

In chemistry, (2-{4-[2-(Diphenylphosphoryl)vinyl]phenyl}vinyl)(diphenyl)phosphine oxide is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and material science.

Biology and Medicine

In biological and medical research, this compound is explored for its potential as a bioactive molecule. Its unique structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.

Industry

Industrially, it is used as a stabilizer and additive in polymer production. Its properties enhance the thermal and oxidative stability of polymers, making them more durable and resistant to degradation.

Mechanism of Action

The mechanism by which (2-{4-[2-(Diphenylphosphoryl)vinyl]phenyl}vinyl)(diphenyl)phosphine oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved include signal transduction and metabolic processes, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Diphenylphosphine oxide
  • Triphenylphosphine oxide
  • (2,4,6-Trimethylbenzoyl)diphenylphosphine oxide

Uniqueness

Compared to these similar compounds, (2-{4-[2-(Diphenylphosphoryl)vinyl]phenyl}vinyl)(diphenyl)phosphine oxide stands out due to its dual vinyl and diphenylphosphoryl groups. This unique combination enhances its reactivity and versatility, making it suitable for a broader range of applications in both research and industry.

Properties

CAS No.

153275-76-4

Molecular Formula

C34H28O2P2

Molecular Weight

530.5 g/mol

IUPAC Name

1,4-bis[(E)-2-diphenylphosphorylethenyl]benzene

InChI

InChI=1S/C34H28O2P2/c35-37(31-13-5-1-6-14-31,32-15-7-2-8-16-32)27-25-29-21-23-30(24-22-29)26-28-38(36,33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28H/b27-25+,28-26+

InChI Key

GDDMSQNYNOLQOO-NBHCHVEOSA-N

SMILES

C1=CC=C(C=C1)P(=O)(C=CC2=CC=C(C=C2)C=CP(=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Isomeric SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)/C=C/C3=CC=C(C=C3)/C=C/P(=O)(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C=CC2=CC=C(C=C2)C=CP(=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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